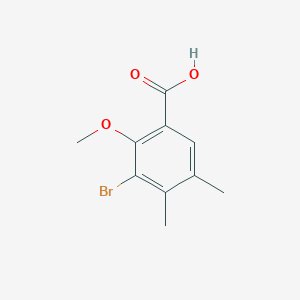

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid

Description

Properties

IUPAC Name |

3-bromo-2-methoxy-4,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-5-4-7(10(12)13)9(14-3)8(11)6(5)2/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFXLYROINAVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245532-88-0 | |

| Record name | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of highly functionalized aromatic compounds are of paramount importance. These molecules serve as versatile scaffolds and key intermediates in the construction of complex therapeutic agents. Among these, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid stands out as a valuable building block. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and two methyl groups on a benzoic acid core, offers multiple points for chemical modification. This strategic placement of functional groups allows for its application in the synthesis of a variety of pharmacologically active compounds, including but not limited to anti-inflammatory agents and molecules targeting the central nervous system.[1] The presence of the bromine atom, for instance, provides a handle for cross-coupling reactions, enabling the introduction of further molecular complexity.

This technical guide provides a comprehensive overview of a reliable and logical synthetic pathway to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. The narrative is structured to not only present a step-by-step protocol but also to elucidate the underlying chemical principles and the rationale behind the chosen synthetic strategy. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the synthesis of this important chemical intermediate.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is most effectively approached through a two-stage process. The first stage involves the synthesis of the key precursor, 2-methoxy-4,5-dimethylbenzoic acid. The second stage is the regioselective bromination of this precursor to yield the final target molecule. This strategy is predicated on the availability of the starting material for the precursor synthesis and the ability to control the regiochemistry of the final bromination step.

Stage 1: Synthesis of 2-methoxy-4,5-dimethylbenzoic acid

The synthesis of the precursor, 2-methoxy-4,5-dimethylbenzoic acid, begins with the commercially available 1,2-dimethyl-4-methoxybenzene. The synthetic sequence involves a Friedel-Crafts acylation followed by an oxidation reaction.

The first step is the introduction of an acetyl group onto the 1,2-dimethyl-4-methoxybenzene ring via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes an acyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with aluminum chloride. The electron-rich aromatic ring of 1,2-dimethyl-4-methoxybenzene then attacks the acylium ion. The methoxy and the two methyl groups are all electron-donating and ortho-, para-directing.[4][5] The most activated and sterically accessible position for electrophilic attack is ortho to the methoxy group and para to one of the methyl groups, leading to the formation of 1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one.

Figure 1: Overall synthesis pathway for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.

The second step in the precursor synthesis is the oxidation of the methyl ketone group of 1-(2-methoxy-4,5-dimethylphenyl)ethan-1-one to a carboxylic acid. A common and effective method for this transformation is the haloform reaction, using an oxidizing agent like sodium hypochlorite (bleach) in a basic solution.[6][7]

Mechanism: The reaction proceeds via the formation of an enolate under basic conditions, which then repeatedly reacts with the halogenating agent to form a trihalomethyl ketone. Subsequent nucleophilic attack by hydroxide at the carbonyl carbon leads to the cleavage of the carbon-carbon bond, yielding the carboxylate and a haloform. Acidic workup then protonates the carboxylate to give the desired carboxylic acid.[6]

Stage 2: Regioselective Bromination of 2-methoxy-4,5-dimethylbenzoic acid

The final step in the synthesis is the electrophilic aromatic substitution to introduce a bromine atom onto the 2-methoxy-4,5-dimethylbenzoic acid ring. The key to this step is achieving the desired regioselectivity to obtain the 3-bromo isomer.

Regioselectivity Analysis: The directing effects of the substituents on the aromatic ring are crucial in determining the position of bromination.

-

-OCH₃ group (at C2): A strongly activating ortho-, para-director.[4][8]

-

-CH₃ groups (at C4 and C5): Activating ortho-, para-directors.[9]

-

-COOH group (at C1): A deactivating meta-director.[5]

The positions ortho to the strongly activating methoxy group are C1 (already substituted) and C3. The positions para to the methoxy group is C5 (substituted with a methyl group). The positions ortho to the methyl groups are C3 and C6 for the C4-methyl, and C4 and C6 for the C5-methyl. The position meta to the deactivating carboxyl group is C3 and C5.

Considering the combined effects, the C3 position is strongly favored for electrophilic attack as it is ortho to the powerful activating methoxy group and meta to the deactivating carboxyl group. The strong activation by the methoxy group at the ortho position generally outweighs the deactivating meta-directing effect of the carboxylic acid. Therefore, bromination is expected to occur predominantly at the C3 position.

A suitable brominating agent for this transformation is N-Bromosuccinimide (NBS), often in the presence of a catalytic amount of acid, which can provide a source of electrophilic bromine.[10]

Sources

- 1. srinichem.com [srinichem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Organic Chemistry: Aromatic Substitution Directing Effects Explain the c.. [askfilo.com]

- 6. webassign.net [webassign.net]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid chemical properties

An In-Depth Technical Guide to the Properties and Synthetic Utility of Substituted Bromobenzoic Acids: A Case Study on 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid

A Note to the Researcher: The subject of this guide, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, is a specialized chemical entity with limited availability in the public scientific literature and chemical databases. As such, this document serves as a forward-looking technical guide, combining established principles of organic chemistry with data from structurally similar, well-documented analogues. The insights and protocols herein are designed to provide a robust predictive framework and a strong starting point for researchers working with this molecule or related substituted benzoic acids.

Chemical Identity and Predicted Physicochemical Properties

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid belongs to the class of polysubstituted aromatic carboxylic acids. Its structure incorporates several key functional groups that dictate its chemical behavior: a carboxylic acid, a bromine atom, a methoxy ether, and two methyl groups on a benzene ring. This unique arrangement makes it a valuable intermediate for building complex molecular architectures in medicinal chemistry and materials science.

While experimental data is scarce, we can predict its core properties based on its structure and comparison with analogues like 3-bromo-4,5-dimethylbenzoic acid and 3-bromo-2-methoxy-6-methylbenzoic acid.[1][2][3]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Comparative Data Source |

| CAS Number | 1245532-88-0 | Vendor Information[1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | Based on structure |

| Molecular Weight | 259.09 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for crystalline benzoic acids |

| Melting Point | 150 - 180 °C (Predicted Range) | Substitution patterns heavily influence melting point; similar brominated/methylated benzoic acids fall in this range. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | The carboxylic acid group provides some polarity, but the substituted aromatic ring dominates. |

| pKa | ~3.5 - 4.5 | The electron-withdrawing nature of the bromine and methoxy groups, ortho to the carboxylic acid, will increase its acidity compared to benzoic acid (pKa ~4.2). |

Plausible Synthetic Pathways and Methodologies

The synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be approached from several strategic directions. The choice of pathway depends on the availability of starting materials and desired scale. A highly plausible and modular route involves the late-stage carboxylation of a suitably substituted bromobenzene precursor.

Workflow: Synthesis via Ortho-Lithiation and Carboxylation

This common and powerful method for introducing a carboxylic acid group involves the selective deprotonation of an aromatic ring using a strong organolithium base, followed by quenching the resulting aryllithium species with carbon dioxide (dry ice). The causality behind this choice is the high degree of regiocontrol offered by directed ortho-metalation, where existing functional groups (like a methoxy group) can direct the base to a specific adjacent position.

Sources

An In-depth Technical Guide to 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, with the confirmed Chemical Abstracts Service (CAS) number 1245532-88-0 , is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a bromine atom, a methoxy group, and two methyl groups on the benzoic acid core makes it a valuable and versatile building block in modern organic synthesis. Such substituted benzoic acids are foundational in the development of novel pharmaceuticals, agrochemicals, and materials. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, potential applications, and essential safety protocols, grounded in established chemical principles and data from analogous compounds.

Physicochemical Properties

While extensive experimental data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with similar compounds.

| Property | Predicted Value | Rationale / Comments |

| CAS Number | 1245532-88-0 | Confirmed from chemical supplier databases. |

| Molecular Formula | C₁₀H₁₁BrO₃ | Derived from the chemical structure. |

| Molecular Weight | 259.10 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white crystalline solid | Typical appearance for substituted benzoic acids. |

| Melting Point | 150 - 170 °C | Estimated based on melting points of similar brominated and methylated benzoic acids. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | The carboxylic acid and methoxy groups will confer some polarity, while the aromatic ring and methyl groups provide nonpolar character. |

| Acidity (pKa) | ~3.5 - 4.5 | The electron-donating methyl and methoxy groups are expected to make it slightly less acidic than benzoic acid (pKa 4.2), but the overall substitution pattern influences the final value. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be envisioned through a multi-step process starting from commercially available precursors. The following protocol is a proposed route based on well-established organic transformations.

Caption: Proposed synthetic pathway for 3-Bromo-2-methoxy-4,5-di

An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (CAS No. 1245532-88-0).[1][2][3][4] While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established chemical principles and data from structurally analogous compounds to offer valuable insights for researchers in organic synthesis and drug discovery. The strategic placement of a bromine atom, a methoxy group, and two methyl groups on the benzoic acid scaffold suggests its potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Benzoic acid derivatives are a cornerstone in modern medicinal chemistry, known for their diverse biological activities.[5]

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a pivotal class of compounds in organic chemistry and drug discovery, serving as foundational scaffolds for a wide array of therapeutic agents.[5][6] The functional groups appended to the benzene ring profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. The strategic introduction of halogens, alkoxy groups, and alkyl chains allows for the fine-tuning of parameters such as lipophilicity, electronic effects, and steric hindrance, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

The subject of this guide, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, presents a unique combination of substituents that make it a compound of interest for medicinal chemists. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and dimethyl functionalities modulate the electronic and steric environment of the aromatic ring, influencing its reactivity and potential biological targets.

Molecular Structure and Properties

Based on its IUPAC name and CAS number, the molecular structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is as follows:

Caption: A generalized experimental workflow for the bromination of a substituted benzoic acid.

Reactivity and Potential for Further Functionalization

The presence of the bromine atom at the 3-position opens up a wide range of possibilities for further molecular elaboration through various cross-coupling reactions.

* Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

These transformations are fundamental in modern drug discovery for building molecular complexity and exploring structure-activity relationships.

[7]### 4. Applications in Drug Discovery and Development

While there are no specific reported applications for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid, its structural motifs are present in many biologically active compounds. Benzoic acid derivatives have been explored as inhibitors of various enzymes and receptors. T[8]he lipophilic nature of the methyl groups and the hydrogen-bonding capabilities of the carboxylic acid and methoxy groups suggest that this molecule could be a valuable fragment or lead compound in a drug discovery program.

The potential to use this molecule as a scaffold for creating libraries of compounds via the cross-coupling reactions mentioned above makes it a valuable tool for medicinal chemists. The exploration of substituted anilines derived from benzoic acids, for instance, is an active area of research in the development of new therapeutic agents.

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently sparse in the public domain, this guide provides a solid foundation for researchers by extrapolating from the known chemistry of analogous compounds. Its unique substitution pattern offers a versatile platform for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.

References

- BenchChem. (2025). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. BenchChem.

- J&K Scientific. (n.d.). 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 1245532-88-0. J&K Scientific.

- Synthonix, Inc. (n.d.). 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid - [B70892]. Synthonix, Inc.

- BenchChem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.

- Aribo Biotechnology. (n.d.). 1245532-88-0 Name: Benzoic acid, 3-bromo-2-methoxy-4,5-dimethyl-. Aribo Biotechnology.

- Chemsigma. (n.d.). 3-bromo-2-methoxy-4,5-dimethylbenzoic acid [1245532-88-0]. Chemsigma.

- Arctom. (n.d.). CAS NO. 1245532-88-0 | 3-Bromo-2-methoxy-4,5-dimethylbenzoic.... Arctom.

- NIH. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.

- Preprints.org. (2023).

- PubMed. (2015).

- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.

- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

- Benchchem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Benchchem.

- BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. BenchChem.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Ningbo Inno Pharmchem Co., Ltd.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthonix, Inc > Synthons > 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid - [B70892] [synthonix.com]

- 3. 3-bromo-2-methoxy-4,5-dimethylbenzoic acid [1245532-88-0] | Chemsigma [chemsigma.com]

- 4. arctomsci.com [arctomsci.com]

- 5. preprints.org [preprints.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid: Synthesis, Characterization, and Applications

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science, offering a versatile platform for the development of novel compounds with tailored properties.[1] The strategic placement of various functional groups on the aromatic ring can profoundly influence the molecule's steric and electronic characteristics, thereby dictating its reactivity and biological activity.[2] This guide focuses on a specific, highly functionalized derivative, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid , a compound poised for utility in advanced organic synthesis and drug discovery programs.

The presence of a bromine atom, a methoxy group, two methyl groups, and a carboxylic acid moiety on the benzene ring makes this molecule a rich substrate for a variety of chemical transformations. The bromine atom serves as a key handle for cross-coupling reactions, while the electron-donating methoxy and methyl groups influence the aromatic ring's reactivity. The carboxylic acid group provides a site for amide bond formation, esterification, and other modifications. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic data for its characterization, and a discussion of its potential applications, grounded in the established chemistry of related benzoic acid derivatives.

Physicochemical Properties

The physicochemical properties of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid are crucial for its handling, formulation, and application in synthetic protocols. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | Internal Nomenclature |

| CAS Number | 1245532-88-0 | Commercial Supplier Data |

| Molecular Formula | C₁₀H₁₁BrO₃ | Commercial Supplier Data |

| Molecular Weight | 259.09 g/mol | Calculated |

| Canonical SMILES | CC1=C(C(=C(C=C1C(=O)O)OC)Br)C | Commercial Supplier Data |

| Predicted XLogP3 | 2.8 | Analogy to similar compounds |

| Predicted Melting Point | 180-190 °C | Analogy to similar compounds |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General properties of benzoic acids[2] |

Proposed Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid

A plausible and efficient synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be envisioned starting from the commercially available 2-methoxy-4,5-dimethylbenzoic acid. The key transformation is the regioselective bromination of the aromatic ring. The methoxy and methyl groups are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The position ortho to the methoxy group and between the methoxy and a methyl group (C3 position) is sterically hindered but electronically activated. A carefully chosen brominating agent and reaction conditions are crucial to achieve the desired regioselectivity.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic carboxylic acids.[3]

-

Reaction Setup: To a solution of 2-methoxy-4,5-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of dichloromethane and acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The use of a slight excess of NBS ensures complete consumption of the starting material. Performing the reaction at low temperature helps to control the exothermicity of the reaction and improve regioselectivity. Trifluoroacetic acid can act as both a solvent and a catalyst for electrophilic bromination.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.

Structural Elucidation: Predicted Spectroscopic Data

The structural confirmation of the synthesized 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid would rely on a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[4][5][6]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | br s | 1H | -COOH |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~7.5 | s | 1H | Ar-H |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (acid) |

| ~158 | C-OCH₃ |

| ~138 | C-Br |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~115 | Ar-C |

| ~60 | -OCH₃ |

| ~20 | Ar-CH₃ |

| ~19 | Ar-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~2950 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~700-800 | C-Br stretch |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 258/260 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 241/243 | [M-OH]⁺ |

| 213/215 | [M-COOH]⁺ |

Reactivity and Potential Applications

The unique arrangement of functional groups in 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid makes it a valuable intermediate in organic synthesis with a wide range of potential applications.

-

Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, vinyl, or alkynyl substituents, enabling the synthesis of complex molecular architectures.

-

Amide and Ester Formation: The carboxylic acid functionality can be readily converted into amides and esters through standard coupling protocols. This is particularly relevant in drug discovery for the synthesis of compound libraries to explore structure-activity relationships.[1]

-

Heterocycle Synthesis: The polysubstituted benzene ring can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

-

Probe for Mechanistic Studies: The well-defined substitution pattern can be useful in studying reaction mechanisms where electronic and steric effects play a crucial role.

Conclusion

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a promising building block for chemical research and development. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methodologies. The predicted spectroscopic data provides a solid foundation for its characterization. The diverse functionalities present in the molecule open up a multitude of possibilities for its application in the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science. This guide serves as a valuable resource for researchers and scientists interested in harnessing the synthetic potential of this versatile compound.

References

- Google Patents. (n.d.). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

- Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

-

NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 3-bromo- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid: Strategies and Methodologies for Drug Development Professionals

Introduction

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. Its specific substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a methoxy group influencing electronic properties, and two methyl groups providing steric and electronic modulation, makes it a versatile intermediate. This guide provides a comprehensive overview of the viable synthetic routes to this compound, detailing the strategic considerations, reaction mechanisms, and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests that the core synthetic challenge lies in the controlled introduction of the four substituents onto the benzene ring with the correct regiochemistry. Two primary strategies emerge as the most plausible approaches:

-

Strategy A: Late-Stage Bromination: This approach involves the initial synthesis of the precursor molecule, 2-methoxy-4,5-dimethylbenzoic acid, followed by a regioselective bromination as the final step. The success of this strategy hinges on the directing effects of the existing substituents to favor bromination at the C3 position.

-

Strategy B: Early-Stage Bromination: This alternative strategy involves the bromination of an earlier intermediate, such as 3,4-dimethylanisole, followed by the introduction of the carboxylic acid group at the C1 position, likely via ortho-lithiation and carboxylation.

This guide will primarily focus on Strategy A, as it generally offers better control over the final product's purity and avoids potential complications with ortho-lithiation on a sterically hindered and electronically complex substrate.

Synthetic Pathway via Late-Stage Bromination

The preferred synthetic route, commencing from the readily available starting material 3,4-dimethylanisole, is a three-step sequence involving formylation, oxidation, and subsequent regioselective bromination.

Caption: Proposed synthetic pathway for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.

Step 1: Formylation of 3,4-Dimethylanisole

The introduction of a formyl group at the C2 position of 3,4-dimethylanisole is a critical step that sets the regiochemistry for the subsequent transformations. The methoxy group is a strong ortho-, para-director, and the two methyl groups also activate the ring towards electrophilic substitution. The position ortho to the methoxy group and flanked by a methyl group is sterically accessible and electronically activated, making it the most probable site for formylation. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic compounds.

Causality of Experimental Choices: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), is a mild electrophile that is highly effective for the formylation of activated aromatic rings like 3,4-dimethylanisole. The reaction proceeds under relatively mild conditions and generally provides good yields of the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF, 1.2 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Dissolve 3,4-dimethylanisole (1.0 equivalent) in a minimal amount of an inert solvent such as dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-methoxy-4,5-dimethylbenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Oxidation of 2-Methoxy-4,5-dimethylbenzaldehyde

The conversion of the aldehyde functional group to a carboxylic acid is a standard transformation in organic synthesis. The Pinnick oxidation, using sodium chlorite (NaClO₂) in the presence of a scavenger for the byproduct hypochlorous acid, is a highly efficient and mild method that is compatible with a wide range of functional groups.

Causality of Experimental Choices: The Pinnick oxidation is chosen for its high chemoselectivity. Unlike stronger oxidizing agents like potassium permanganate or chromic acid, it does not affect the electron-rich aromatic ring or the methyl and methoxy substituents. 2-Methyl-2-butene is commonly used as a scavenger to prevent side reactions.

Experimental Protocol: Pinnick Oxidation

-

In a round-bottom flask, dissolve 2-methoxy-4,5-dimethylbenzaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (2.0-3.0 equivalents) to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) in water.

-

Slowly add the sodium chlorite solution to the aldehyde solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, quench the reaction by adding a saturated solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxy-4,5-dimethylbenzoic acid. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system if necessary.

Step 3: Regioselective Bromination of 2-Methoxy-4,5-dimethylbenzoic Acid

The final step is the regioselective bromination of the electron-rich aromatic ring. The methoxy group is a powerful ortho-, para-director, and the two methyl groups are also activating and ortho-, para-directing. The carboxylic acid group is a deactivating meta-director. The cumulative directing effects strongly favor electrophilic substitution at the C3 position, which is ortho to the activating methoxy group and not sterically hindered. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[1]

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a milder brominating agent than elemental bromine, which helps to prevent over-bromination and other side reactions on the activated ring. The reaction can be carried out under neutral or slightly acidic conditions, which is compatible with the carboxylic acid functionality. Acetonitrile is a suitable polar aprotic solvent for this reaction.[1]

Experimental Protocol: Regioselective Bromination

-

In a round-bottom flask protected from light, dissolve 2-methoxy-4,5-dimethylbenzoic acid (1.0 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.05 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Once the starting material is consumed, remove the acetonitrile under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash it with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Data Summary

| Step | Starting Material | Product | Reagents | Yield (Typical) |

| 1 | 3,4-Dimethylanisole | 2-Methoxy-4,5-dimethylbenzaldehyde | POCl₃, DMF | 70-80% |

| 2 | 2-Methoxy-4,5-dimethylbenzaldehyde | 2-Methoxy-4,5-dimethylbenzoic Acid | NaClO₂, 2-methyl-2-butene | 85-95% |

| 3 | 2-Methoxy-4,5-dimethylbenzoic Acid | 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid | N-Bromosuccinimide | 75-85% |

Alternative Synthetic Strategy: Early-Stage Bromination

An alternative approach involves the initial bromination of 3,4-dimethylanisole. Due to the directing effects of the methoxy and methyl groups, this would likely lead to a mixture of isomers, with bromination occurring at positions 2, 5, and 6. Separating the desired 5-bromo-3,4-dimethylanisole isomer would be necessary. Subsequent ortho-lithiation directed by the methoxy group, followed by quenching with carbon dioxide, could then introduce the carboxylic acid group at the C2 position.

Caption: Alternative synthetic pathway involving early-stage bromination.

Challenges of the Early-Stage Bromination Strategy:

-

Regioselectivity of Bromination: Achieving high selectivity for the desired bromo-isomer can be challenging.

-

ortho-Lithiation: The presence of two methyl groups may sterically hinder the approach of the bulky n-butyllithium base to the ortho position of the methoxy group.

-

Purification: Separation of isomers at an early stage can be difficult and may lead to lower overall yields.

Due to these potential challenges, the late-stage bromination strategy (Strategy A) is generally the more reliable and preferred method for the synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.

Conclusion

This technical guide has outlined a robust and efficient three-step synthesis of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid starting from 3,4-dimethylanisole. The presented methodology, which includes Vilsmeier-Haack formylation, Pinnick oxidation, and regioselective bromination with NBS, provides a reliable route for obtaining this valuable intermediate for drug discovery and development. The detailed experimental protocols and the discussion of the underlying chemical principles are intended to empower researchers and scientists to confidently synthesize this key building block.

References

-

Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

-

Bal, B. S.; Childers, W. E.; Pinnick, H. W. Oxidation of α,β-unsaturated aldehydes. Tetrahedron1981 , 37 (11), 2091–2096. [Link]

-

Mitchell, R. H.; Lai, Y.-H.; Williams, R. V. N-Bromosuccinimide. I. A convenient, selective reagent for the bromination of aromatic amines and phenols. J. Org. Chem.1979 , 44 (25), 4733–4735. [Link]

-

Gilow, H. M.; Burton, D. E. The Vilsmeier-Haack Formylation of Some Substituted Benzenes. J. Org. Chem.1981 , 46 (11), 2221–2225. [Link]

-

Organic Syntheses. p-Dimethylaminobenzaldehyde. [Link]

-

Carreño, M. C.; Ruano, J. L. G.; Urbano, A. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. J. Org. Chem.1992 , 57 (24), 6848–6854. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzoic Acids

Benzoic acid derivatives are foundational scaffolds in modern medicinal chemistry, offering a versatile platform for the synthesis of complex and biologically active molecules.[1] Their inherent structural features allow for extensive functionalization, leading to a diverse array of pharmacological activities.[1] Within this class of compounds, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (CAS No. 1245532-88-0) emerges as a molecule of significant interest. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and two methyl groups on the benzoic acid core, provides a rich landscape for chemical manipulation and exploration of structure-activity relationships (SAR). This guide offers a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic approach, and the potential applications of this compound in the realm of drug discovery.

Physicochemical and Structural Characteristics

| Property | Value/Information | Source/Basis |

| IUPAC Name | 3-bromo-2-methoxy-4,5-dimethylbenzoic acid | [1] |

| CAS Number | 1245532-88-0 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |

| Molecular Weight | 259.097 g/mol | |

| Predicted XlogP | 2.9 - 3.6 | Based on analogs |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (2 from carboxylic acid, 1 from methoxy) | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.86!"]; O1 [label="O", pos="2.8,1.8!"]; O2 [label="OH", pos="3.5,-0.1!"]; Br [label="Br", pos="-2.5,0.86!"]; O3 [label="O", pos="-1.5,-1.8!"]; C8 [label="CH₃", pos="-2.5,-2.5!"]; C9 [label="CH₃", pos="1.5, -1.8!"]; C10 [label="CH₃", pos="2.5, -0.86!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C2 -- Br; C3 -- O3; O3 -- C8; C4 -- C9; C5 -- C10; C7 -- O1; C7 -- O2;

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="-1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="1.2,0.7!"];

// Nodes for substituents Br [label="Br", pos="-2.4,0!"]; O_methoxy [label="O", pos="-2.4,2.8!"]; C_methoxy [label="CH₃", pos="-3.6,2.8!"]; C_methyl1 [label="CH₃", pos="0,4!"]; C_methyl2 [label="CH₃", pos="2.4,2.8!"]; C_acid [label="C", pos="2.4,0!"]; O_acid1 [label="=O", pos="3.6,0.7!"]; O_acid2 [label="OH", pos="3.6,-0.7!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C2 -- Br; C3 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- C_methyl1; C5 -- C_methyl2; C6 -- C_acid; C_acid -- O_acid1 [style=double]; C_acid -- O_acid2; } end_dot A diagram of the molecular structure.

Spectral Properties: An Analytical Perspective

Predictive analysis based on analogous compounds provides a framework for the expected spectral characteristics of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, the two methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are predicted as follows:

-

Aromatic Proton (1H): A singlet is expected in the aromatic region, likely between δ 7.0-8.0 ppm.

-

Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

-

Methyl Protons (6H): Two distinct singlets for the two methyl groups on the aromatic ring are expected, likely in the range of δ 2.2-2.5 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet, characteristic of an acidic proton, is expected at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the key carbon atoms are:

-

Carboxylic Acid Carbonyl: δ 165-175 ppm

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to the bromine, methoxy, and carboxylic acid groups will have distinct chemical shifts influenced by the electronic effects of these substituents.

-

Methoxy Carbon: δ 55-65 ppm

-

Methyl Carbons: Signals in the aliphatic region, typically between δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ range.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) will be observed. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17), -COOH (M-45), and cleavage of the methoxy and methyl groups.

Synthesis and Reactivity

A plausible synthetic route to 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid can be conceptualized based on established organic chemistry principles.

Proposed Synthetic Protocol

-

Bromination of 2,3-Dimethylanisole: The synthesis would likely commence with the regioselective bromination of 2,3-dimethylanisole. The methoxy group is an ortho-, para-director, and the methyl groups are also activating. Careful selection of the brominating agent (e.g., N-Bromosuccinimide) and reaction conditions would be crucial to achieve the desired regioselectivity.

-

Introduction of the Carboxylic Acid Group: Following bromination, the carboxylic acid moiety could be introduced. One common method is through Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation (e.g., using potassium permanganate or a haloform reaction) to yield the benzoic acid. Alternatively, lithiation of the bromo-dimethylanisole intermediate followed by quenching with carbon dioxide would also yield the target carboxylic acid.

Reactivity Profile

The reactivity of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is dictated by its functional groups:

-

The Bromine Atom: This serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

-

The Carboxylic Acid Group: This group can be readily converted into esters, amides, and other derivatives, which is a common strategy in drug development to modulate solubility, bioavailability, and target engagement.

-

The Aromatic Ring: The electron-donating methoxy and methyl groups activate the ring towards electrophilic aromatic substitution, although the steric hindrance from the substituents will influence the position of further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are prevalent in a wide range of therapeutic agents, acting as key intermediates or pharmacophoric elements.[4] While specific biological activities for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid are not yet reported, its structural motifs suggest potential applications in several areas:

-

Scaffold for Kinase Inhibitors: The benzoic acid scaffold is a common feature in many kinase inhibitors used in oncology.[5] The functional groups on this molecule provide multiple points for diversification to explore interactions with the ATP-binding pocket of various kinases.

-

Development of Anti-inflammatory Agents: Benzoic acid derivatives have been investigated for their anti-inflammatory properties.[5] The lipophilicity and electronic properties conferred by the bromo, methoxy, and methyl groups could be leveraged to design novel anti-inflammatory compounds.

-

Intermediate for Complex Heterocycles: This compound can serve as a valuable starting material for the synthesis of more complex heterocyclic systems, which are often the core structures of biologically active molecules.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is not widely available, general precautions for handling similar brominated aromatic carboxylic acids should be followed. These compounds are typically irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its strategically functionalized aromatic core offers a wealth of opportunities for synthetic diversification. While a detailed experimental characterization of this compound is still needed, this guide provides a solid foundation for researchers by consolidating predicted properties, a plausible synthetic strategy, and potential applications based on the rich chemistry of its structural analogs. As the quest for novel therapeutics continues, the exploration of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Angew. Chem. Int. Ed. 2018, 57, 7205.

-

J&K Scientific. 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid | 1245532-88-0. Available from: [Link]

- The Royal Society of Chemistry. Electronic Supplementary Information for a related study.

-

Chemsigma. 3-bromo-2-methoxy-4,5-dimethylbenzoic acid [ 1245532-88-0 ]. Available from: [Link]

-

Win-Win Chemical. 1245532-88-0 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. Available from: [Link]

-

Synthonix, Inc. 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid - [B70892]. Available from: [Link]

-

Aribo Biotechnology. Benzoic acid, 3-bromo-2-methoxy-4,5-dimethyl-. Available from: [Link]

- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. (Note: Provides synthetic insights for a related compound).

-

PubChem. 3-Bromo-5-methoxybenzoic acid. (Note: Data for a related compound). Available from: [Link]

- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (Note: Provides synthetic insights for a related compound).

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (Note: General spectral data for related compounds). Available from: [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Note: Provides synthetic context for related compounds). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). (Note: Example of spectral data for a related compound). Available from: [Link]

-

SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. (Note: Example of spectral data for a related compound). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. (Note: General discussion of a related compound's utility). Available from: [Link]

-

PubChem. 3-Bromobenzoic acid. (Note: Data for a related compound). Available from: [Link]

-

NIST WebBook. Benzoic acid, 3-methoxy-4-methyl-. (Note: Data for a related compound). Available from: [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (Note: Provides synthetic insights for a related compound).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthonix, Inc > Synthons > 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid - [B70892] [synthonix.com]

- 3. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid solubility data

An In-depth Technical Guide to the Solubility of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid. Recognizing the absence of extensive public solubility data for this specific substituted benzoic acid, this document serves as a foundational resource for researchers, chemists, and drug development professionals. It synthesizes the core theoretical principles governing solubility with practical, field-proven experimental methodologies. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide empowers scientists to generate reliable solubility profiles for this compound and its structural analogs, a critical step in process chemistry, formulation development, and medicinal chemistry.

Introduction: The Challenge of Specific Solubility Data

This guide, therefore, shifts the focus from presenting pre-existing data to providing the scientific rationale and detailed protocols necessary to generate and interpret such data. We will explore the molecular characteristics of the target compound to form qualitative predictions, outline robust experimental procedures for quantitative measurement, and discuss the thermodynamic principles that govern the dissolution process.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, qualitative prediction of this behavior.[2]

Molecular Structure Analysis:

The structure of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid features several functional groups that influence its polarity and hydrogen bonding capacity:

-

Benzoic Acid Core: The benzene ring is nonpolar and hydrophobic, while the carboxylic acid group (-COOH) is polar and can act as both a hydrogen bond donor and acceptor.[3]

-

Substituents:

-

Bromo (-Br) and Methyl (-CH₃) groups: These are generally considered hydrophobic and increase the nonpolar character of the molecule.

-

Methoxy (-OCH₃) group: The ether linkage introduces some polarity and a hydrogen bond acceptor site.

-

This combination suggests that the molecule will have limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane, but will likely exhibit good solubility in solvents of intermediate polarity, such as alcohols or acetone, which can interact with both the polar and nonpolar regions of the molecule.[4]

The Critical Influence of pH

For an ionizable compound like a carboxylic acid, pH is arguably the most dominant factor influencing its aqueous solubility. The carboxylic acid group exists in equilibrium with its conjugate base, the carboxylate anion.

Caption: Acid-base equilibrium of a carboxylic acid.

At a pH below its dissociation constant (pKa), the neutral, protonated form (R-COOH) predominates. This form is less polar and thus has lower aqueous solubility.[2] As the pH of the solution increases above the pKa, the compound deprotonates to form the highly polar carboxylate salt (R-COO⁻), which is significantly more soluble in water due to strong ion-dipole interactions.[2] Therefore, 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is expected to be soluble in aqueous basic solutions, such as 5% sodium hydroxide or 5% sodium bicarbonate.[5]

The Role of Temperature and Thermodynamics

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy equation (ΔG = ΔH - TΔS).

-

Enthalpy of Solution (ΔH): This represents the energy change associated with breaking the solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids, this process is endothermic (ΔH > 0), meaning it requires energy input.

-

Entropy of Solution (ΔS): This reflects the change in disorder. Dissolution typically leads to an increase in entropy (ΔS > 0) as the ordered crystal lattice breaks down.[6]

According to Le Chatelier's principle, for an endothermic dissolution process, increasing the temperature will shift the equilibrium towards more dissolution, thereby increasing solubility.[7] This relationship is often quantified by the van't Hoff equation. Therefore, it is expected that the solubility of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid will increase with rising temperature in most common solvents.[4][7]

Predictive Models for Solubility

While experimental determination remains the gold standard, computational models can provide rapid, early-stage estimations of solubility. These methods, often based on Quantitative Structure-Property Relationships (QSPR), leverage large datasets to correlate molecular descriptors with observed solubility.[8]

Modern approaches utilize machine learning algorithms like Random Forest regression and Graph Convolutional Networks to achieve higher accuracy.[8][9] Platforms such as Thermo Fisher Scientific's Quadrant 2™ use these advanced methods to analyze a compound's structure and predict optimal formulation strategies.[10] While a full computational analysis is beyond the scope of this guide, researchers should be aware of these powerful tools for prioritizing experimental work.

Experimental Determination of Solubility: Protocols and Workflows

A systematic approach to solubility determination is crucial for obtaining reliable and reproducible data.

Caption: A systematic workflow for solubility assessment.

Qualitative Solubility Classification

This initial screening provides rapid insights into the compound's general characteristics and helps identify appropriate solvents for quantitative analysis.[11]

Protocol:

-

Add approximately 25 mg of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid to a small test tube.[5]

-

Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[5]

-

Observe and classify as "soluble" (dissolves completely), "partially soluble," or "insoluble."[2]

-

Test the following solvents in sequence:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) - Expected to be soluble

-

5% Hydrochloric Acid (HCl) - Expected to be insoluble

-

Ethanol (polar organic)

-

Acetone (polar aprotic organic)

-

Hexane (nonpolar organic)

-

Quantitative Solubility Measurement: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[12]

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial (e.g., a glass scintillation vial). The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Agitate the vials at a constant, controlled temperature using a shaker or rotator. A period of 24 to 72 hours is typically required to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Separate the saturated supernatant from the solid phase via centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).

-

Analysis: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

-

Calculation: Determine the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Data Presentation

Quantitative solubility data should be presented clearly, specifying the solvent, temperature, and units.

Table 1: Solubility Data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|---|

| e.g., Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| e.g., pH 7.4 Buffer | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| e.g., 0.1 M NaOH | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| e.g., Ethanol | 40 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

Conclusion

While direct solubility data for 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is scarce, a thorough understanding of its molecular structure and the fundamental principles of dissolution provides a powerful predictive framework. Its nature as a substituted benzoic acid suggests limited aqueous solubility that can be dramatically increased in basic conditions and moderate solubility in polar organic solvents. This guide provides the necessary theoretical background and robust experimental protocols for researchers to confidently determine the solubility profile of this molecule, generating the critical data needed to advance research and development objectives.

References

- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).

- Zhang, Y., et al. (2025).

- Jouyban, A. (2021). Solubility prediction methods for drug/drug like molecules.

- Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Thermo Fisher Scientific.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Avdeef, A. (2017). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Chemistry Stack Exchange. (2019).

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.

- King Saud University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Pharmacy.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Adapted Lab Handout.

- CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. CK-12 Chemistry.

- PubChemLite. (n.d.). 3-bromo-4,5-dimethylbenzoic acid (C9H9BrO2). PubChemLite.

Sources

- 1. PubChemLite - 3-bromo-4,5-dimethylbenzoic acid (C9H9BrO2) [pubchemlite.lcsb.uni.lu]

- 2. chem.ws [chem.ws]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Page loading... [guidechem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 10. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. youtube.com [youtube.com]

A Technical Guide to the Potential Research Applications of 3-Bromo-2-methoxy-4,5-dimethylbenzoic Acid

Executive Summary

3-Bromo-2-methoxy-4,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. While direct experimental data on its biological activity or specific applications are scarce in publicly available literature, its highly functionalized structure presents a compelling starting point for diverse research avenues. The molecule incorporates several key features—a reactive carboxylic acid handle, a versatile bromine atom for cross-coupling, and methoxy and dimethyl groups that modulate its electronic and steric properties. This guide provides a prospective analysis of its potential applications, grounded in the established roles of its constituent functional groups in analogous chemical series. We will explore its utility as a synthetic building block, a scaffold for medicinal chemistry discovery in oncology, inflammation, and infectious diseases, and as a candidate for fragment-based drug discovery. Each proposed application is accompanied by a scientific rationale and detailed, actionable experimental protocols designed to validate these hypotheses.

Structural and Physicochemical Profile

The unique arrangement of substituents on the benzoic acid core dictates the potential reactivity and biological interactions of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid.

-

Benzoic Acid Core: The carboxylic acid group is a versatile functional handle. It can be readily converted into esters, amides, and other derivatives, providing a means to modulate physicochemical properties or to link the scaffold to other molecular fragments.[1] It often serves as a key hydrogen bond donor and acceptor, anchoring ligands to the active sites of enzymes or receptors.[2]

-

Bromo Substituent: The bromine atom at the 3-position is a critical feature for synthetic elaboration. It serves as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl systems or the introduction of new carbon-carbon and carbon-heteroatom bonds. Furthermore, halogenation is a common strategy to enhance the potency of bioactive molecules, potentially improving membrane permeability and conferring antimicrobial or anticancer properties.[3][4]

-

Methoxy Group: The methoxy group at the 2-position is an important modulator of electronic properties and conformation. It is a non-lipophilic substituent that can improve ligand-protein binding and other pharmacokinetic parameters.[5][6] Its position ortho to the carboxylic acid can influence the acidity and orientation of the carboxyl group, potentially enforcing a specific conformation that favors binding to a biological target.

-

Dimethyl Groups: The methyl groups at the 4- and 5-positions contribute to the molecule's lipophilicity and steric bulk.[2] These groups can engage in hydrophobic interactions within protein pockets and can be important for tailoring selectivity and metabolic stability.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 259.09 g/mol | Falls within the typical range for lead-like compounds and fragments. |

| XlogP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Allows for critical interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, -OCH₃) | Provides multiple points for target engagement. |

| Rotatable Bonds | 2 | Low conformational flexibility can be advantageous for binding affinity. |

Potential as a Versatile Synthetic Intermediate

The functional group handles on 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid make it an ideal substrate for building molecular complexity. Its primary utility lies in Suzuki-Miyaura cross-coupling and amide bond formation.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The bromine atom provides a reactive site for forming new carbon-carbon bonds, a cornerstone of modern organic synthesis. This allows for the creation of biaryl structures, which are prevalent in many classes of therapeutic agents.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).

-

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~3-4. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Hypothesized Bioactivity & Therapeutic Applications

The structural motifs within 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid are found in various bioactive molecules, suggesting its potential as a scaffold for developing novel therapeutics. Benzoic acid derivatives are known to possess anticancer, anti-inflammatory, and antimicrobial properties.[1][7][8]

Rationale for Anticancer Investigation

The substituted benzoic acid scaffold is a common feature in molecules designed to inhibit protein-protein interactions or enzyme activity.[9][10] For example, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in oncology.[9] The substituents on the ring of our target molecule could be optimized to fit into the hydrophobic pockets of such proteins.

We hypothesize that the molecule could serve as a starting point for inhibitors of proteins like Mcl-1. The carboxylic acid would mimic the essential interaction of natural BH3-only proteins with a conserved arginine residue, while the substituted aromatic ring could occupy adjacent hydrophobic pockets.

Caption: Hypothesized inhibition of the Mcl-1 anti-apoptotic pathway.

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-Bromo-2-methoxy-4,5-dimethylbenzoic acid in DMSO and further dilute in culture medium. Treat the cells with concentrations ranging from 0.1 µM to 100 µM for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale for Anti-inflammatory Screening

Benzoic acid and its derivatives, most notably salicylic acid, are foundational molecules in the field of anti-inflammatory drugs, primarily through their inhibition of cyclooxygenase (COX) enzymes.[7] The substitution pattern on the aromatic ring significantly influences potency and selectivity. This molecule could be investigated as an inhibitor of COX or other key inflammatory enzymes like 5-lipoxygenase (5-LOX).[11]

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Compound Incubation: Pre-incubate the COX enzymes with various concentrations of the test compound or a reference standard (e.g., Ibuprofen, Celecoxib) in a reaction buffer for 15 minutes at room temperature.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G₂ (PGG₂).

-